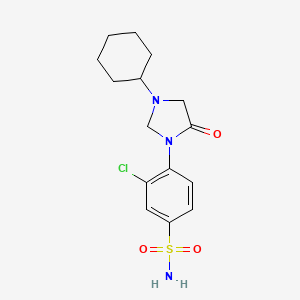
3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE is a chemical compound that belongs to the class of imidazolidinones It is characterized by the presence of a chlorosulfamoylphenyl group and a cyclohexyl group attached to an imidazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE typically involves the reaction of 2-chloro-4-sulfamoylphenyl isocyanate with cyclohexylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The resulting product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The imidazolidinone ring can be hydrolyzed under acidic or basic conditions to yield corresponding amides or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding sulfonamide derivative, while oxidation may produce a sulfone.
科学研究应用
3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules and materials, including polymers and specialty chemicals.
作用机制
The mechanism of action of 3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Phenyl-3-(2-chloro-4-sulfamoylphenyl)hydantoin: This compound shares a similar chlorosulfamoylphenyl group but differs in the presence of a phenyl group instead of a cyclohexyl group.
2-Chloro-N-(4-sulfamoylphenyl)acetamide: Another related compound with a chlorosulfamoylphenyl group, but with an acetamide moiety.
Uniqueness
3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE is unique due to its specific structural features, such as the cyclohexyl group attached to the imidazolidinone ring
属性
CAS 编号 |
53298-07-0 |
|---|---|
分子式 |
C15H20ClN3O3S |
分子量 |
357.9 g/mol |
IUPAC 名称 |
3-chloro-4-(3-cyclohexyl-5-oxoimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H20ClN3O3S/c16-13-8-12(23(17,21)22)6-7-14(13)19-10-18(9-15(19)20)11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H2,17,21,22) |
InChI 键 |
LDQZXOBSWYSJSI-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N2CC(=O)N(C2)C3=C(C=C(C=C3)S(=O)(=O)N)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
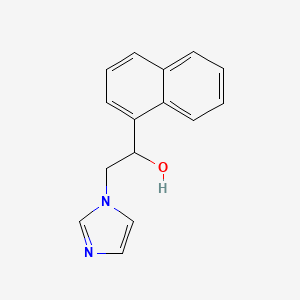
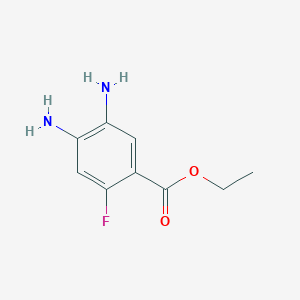
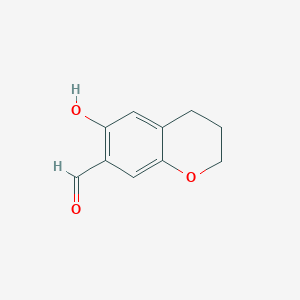
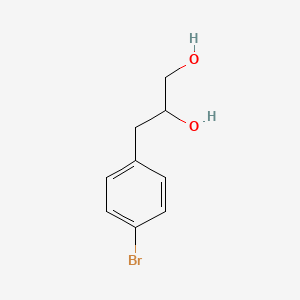
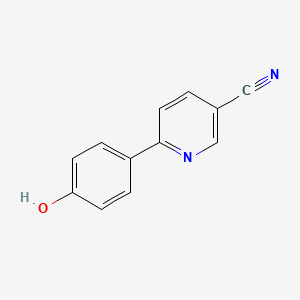
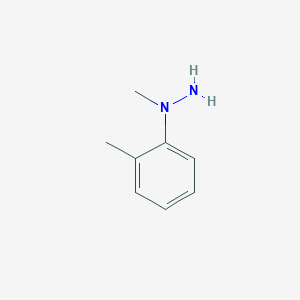
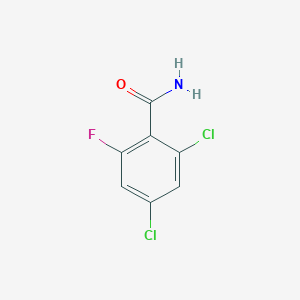
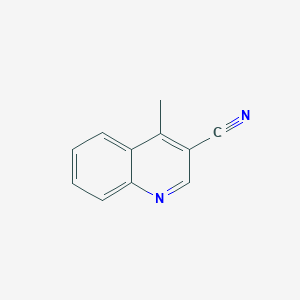

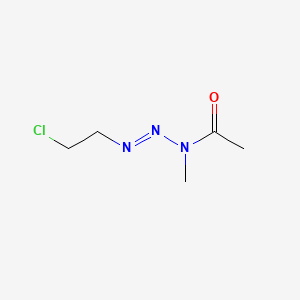
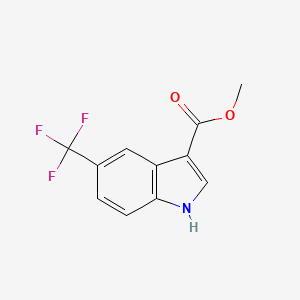
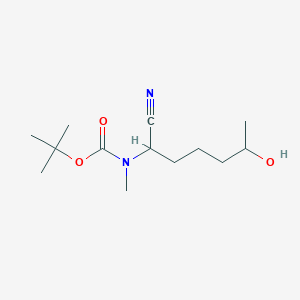
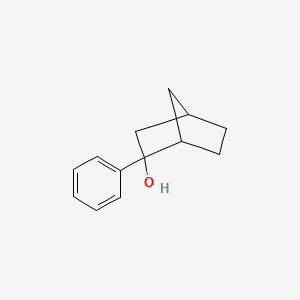
![N-cyclohexyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B8716597.png)
